![molecular formula C10H6BrNS B1602587 5-Bromo-3-cyanomethyl-benzo[B]thiophene CAS No. 23799-61-3](/img/structure/B1602587.png)
5-Bromo-3-cyanomethyl-benzo[B]thiophene
Overview
Description
5-Bromo-3-cyanomethyl-benzo[B]thiophene is an organic compound with the molecular formula C10H6BrNS. It belongs to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-cyanomethyl-benzo[B]thiophene typically involves the bromination of benzo[b]thiophene followed by cyanomethylation. One common method is the reaction of 5-bromo-3-(bromomethyl)benzo[b]thiophene with sodium cyanide to introduce the cyano group . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-cyanomethyl-benzo[B]thiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium cyanide and other nucleophiles. Conditions typically involve polar aprotic solvents like DMF.
Suzuki-Miyaura Coupling: Reagents include boronic acids and palladium catalysts.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the benzo[b]thiophene moiety with the boronic acid.
Scientific Research Applications
Pharmaceutical Development
Anticancer Activity
Research indicates that 5-bromo-3-cyanomethyl-benzo[B]thiophene may serve as a scaffold for designing new anticancer drugs. Compounds with similar structures have demonstrated significant biological activities, including the inhibition of cancer cell proliferation. The thiophene ring's ability to interact with biological targets suggests that this compound could influence pathways related to cell growth and apoptosis.
Mechanism of Action
Preliminary studies suggest that this compound may bind to specific enzymes or receptors, potentially inhibiting the CHK1 kinase. This inhibition can prevent cell cycle arrest at the G2/M checkpoint in response to DNA damage, making it useful for treating various cancers, including solid tumors and leukemias .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have shown that modifications to the compound can significantly alter its biological activity. For instance, variations in substituents on the benzothiophene structure can lead to different levels of enzyme inhibition and anticancer efficacy .
Compound | IC50 (μM) | % Inhibition at 5 μM |
---|---|---|
24 | 1.6 ± 0.2 | 37 |
25 | 5.3 ± 0.1 | 38 |
26 | - | 40% |
27 | - | 25% |
This table illustrates the varying inhibitory effects of related compounds, highlighting the potential of structural modifications in enhancing therapeutic efficacy.
Antibacterial Properties
In addition to its anticancer potential, this compound may exhibit antibacterial properties. Compounds with similar thiophene structures have been reported to show significant antibacterial activity against various pathogens, suggesting that this compound could be explored for its antimicrobial effects .
Case Studies and Research Findings
Several studies have investigated the biological activities of thiophene derivatives, including this compound:
- Study on Anticancer Activity : A study demonstrated that related benzothiophene compounds exhibited potent anticancer effects against multiple cancer cell lines, suggesting a promising avenue for further research into this specific compound's efficacy .
- In Vivo Evaluation : In vivo studies using animal models have shown that derivatives of benzothiophenes can accumulate in cancerous tissues, indicating their potential as targeted delivery systems for anticancer agents .
Mechanism of Action
The mechanism of action of 5-Bromo-3-cyanomethyl-benzo[B]thiophene in chemical reactions involves the reactivity of the bromine and cyano groups. The bromine atom can be substituted by nucleophiles, while the cyano group can participate in further functionalization. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-Bromothianaphthene: Another brominated benzo[b]thiophene derivative with similar reactivity in substitution and coupling reactions.
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene: A compound with a similar structure but different substituents, affecting its reactivity and applications.
Uniqueness
5-Bromo-3-cyanomethyl-benzo[B]thiophene is unique due to the presence of both bromine and cyano groups, which provide versatile sites for chemical modification. This dual functionality makes it a valuable intermediate in organic synthesis and materials science .
Biological Activity
5-Bromo-3-cyanomethyl-benzo[B]thiophene is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, including antibacterial and anticancer properties, as well as its structural characteristics that contribute to these effects.
Structural Characteristics
This compound features a unique structure characterized by:
- Bromine atom : Enhances reactivity and potential interaction with biological targets.
- Cyano group : Confers additional electronic properties that may influence biological activity.
- Benzo[b]thiophene core : Known for its diverse biological activities, this scaffold is prevalent in drug discovery.
The molecular formula of the compound is C10H7BrS, with a molecular weight of approximately 239.14 g/mol. The InChI Key for identification is HNQWJZVZQYJZQF-UHFFFAOYSA-N .
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. The thiophene ring structure is known to interact with bacterial cell membranes, potentially leading to cell lysis or inhibition of growth. In studies involving various bacterial strains such as Staphylococcus aureus and Escherichia coli, derivatives of benzo[b]thiophene have shown varying degrees of antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to bind specific enzymes or receptors involved in cancer pathways has been highlighted in various research findings .
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Notable Findings |
---|---|---|
Antibacterial | Disruption of cell membranes | Effective against S. aureus, E. coli |
Anticancer | Induction of apoptosis | Inhibits proliferation in various cancer cell lines |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several benzo[b]thiophene derivatives, including this compound, against common pathogens. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .
- Cancer Cell Studies : In vitro studies on human cancer cell lines demonstrated that this compound could induce apoptosis through mitochondrial pathways, highlighting its therapeutic potential against malignancies .
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its mechanisms of action. Initial findings suggest that it may bind to specific receptors or enzymes related to cellular growth and apoptosis pathways. Further quantitative and qualitative studies are necessary to characterize these interactions comprehensively .
Properties
IUPAC Name |
2-(5-bromo-1-benzothiophen-3-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNS/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPSKDXIAHKGJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590193 | |
Record name | (5-Bromo-1-benzothiophen-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23799-61-3 | |
Record name | 5-Bromobenzo[b]thiophene-3-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23799-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Bromo-1-benzothiophen-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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